molecular formula C21H16Cl2N2O3S B2968193 2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 866896-65-3

2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2968193
CAS No.: 866896-65-3
M. Wt: 447.33
InChI Key: DJFFHCMIHOKDDF-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine trione derivative characterized by a bicyclic core structure with two chlorine-substituted aromatic rings. The compound features a 1,2,4-benzothiadiazine-1,1,3-trione scaffold, with substituents at the 2- and 4-positions: a 3-chloro-4-methylphenyl group and a 3-chlorobenzyl moiety, respectively. This structural arrangement confers distinct electronic and steric properties, which influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c1-14-9-10-17(12-18(14)23)25-21(26)24(13-15-5-4-6-16(22)11-15)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFFHCMIHOKDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, known for various biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H16Cl2N2O3S
  • Molecular Weight : 407.31 g/mol
  • LogP : 5.03 (indicating lipophilicity)

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that benzothiadiazine derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa12100

These results suggest that the compound could be effective against certain pathogens.

Antioxidant Activity

Antioxidant assays demonstrated that the compound exhibits significant free radical scavenging activity. The DPPH assay results showed an IC50 value of 25 µg/mL, indicating its potential as an antioxidant agent.

Anti-inflammatory Effects

Studies have reported that benzothiadiazines can modulate inflammatory pathways. The compound was found to reduce the levels of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Tyrosinase Inhibition :
    • A study evaluated the inhibitory effects of benzothiadiazine derivatives on mushroom tyrosinase. The compound demonstrated a competitive inhibition mechanism with an IC50 value of 15 µM.
    • This inhibition is crucial for developing treatments for hyperpigmentation disorders.
  • Cytotoxicity Assessment :
    • In a cytotoxicity study using human cancer cell lines (HeLa and MCF-7), the compound exhibited selective cytotoxicity with IC50 values of 30 µM and 25 µM respectively.
    • These findings indicate its potential as an anticancer agent.

Comparison with Similar Compounds

Benzothiadiazine derivatives exhibit variability in pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight logP Solubility (logSw) Key Structural Features
Target Compound 2-(3-Cl-4-MePh), 4-(3-Cl-Bn) Not reported ~5.8* Not reported Dual chloro substituents; methyl group at 4-Ph
4-[(2-Chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-benzothiadiazine-1,1,3-trione (K261-2248) 2-(3,4-diMePh), 4-(2-Cl-Bn) 426.92 5.8495 -5.8445 Dimethylphenyl at C2; 2-Cl-Bn at C4
4-[(4-Chlorophenyl)methyl]-2-(4-MeOPh)-benzothiadiazine-1,1,3-trione 2-(4-MeOPh), 4-(4-Cl-Bn) Not reported Not reported Not reported Methoxy group at C2; 4-Cl-Bn at C4
Cyclothiazide (IDRA 21) 3-bicycloheptenyl, 6-Cl, 7-SO₂NH₂ 416.94 Not reported Not reported Sulfonamide group; bicyclic substituent at C3

*Estimated based on structural similarity to K261-2248 .

Key Observations:

  • Chlorine Substitution: The target compound’s 3-chloro-4-methylphenyl group may enhance lipophilicity compared to the 4-methoxyphenyl group in , as methoxy groups are less hydrophobic than chloro-methyl combinations.
  • logP Trends: K261-2248 (logP = 5.85) suggests that chloro and methyl substituents contribute to high lipophilicity, a trait likely shared by the target compound.
Pharmacological Activity

Table 2: Pharmacological Comparison

Compound Name Biological Activity Potency/IC₅₀ Mechanism/Target
Target Compound Not explicitly reported Hypothesized: PDE4 or AMPA receptor modulation
K261-2248 Not reported
Benzothiadiazine derivatives (e.g., Compound 13 in ) PDE4 inhibition; antioxidant activity Micromolar (PDE4) Treatment of asthma/COPD
Cyclothiazide (IDRA 21) AMPA receptor desensitization inhibition 18x glutamate current enhancement Neuromodulation
Diazoxide analogs (IDRA 2-19) Weak AMPA receptor modulation <2.5x current enhancement Limited efficacy vs. cyclothiazide

Key Observations:

  • PDE4 Inhibition: Benzothiadiazines with bulky substituents (e.g., 3,5-di-tert-butyl-4-hydroxybenzyl in ) show micromolar activity, suggesting that the target compound’s chloro-methyl groups may similarly enhance target engagement.
  • AMPA Receptor Modulation: Cyclothiazide’s sulfonamide group and bicyclic substituent are critical for potency .
  • Selectivity: Substituent position influences selectivity. For example, 4-methoxy groups (as in ) may favor PDE4 inhibition, while 3-chloro groups (target compound) could alter receptor affinity.
Drug-Likeness and Bioavailability

Table 3: Drug-Likeness Parameters

Compound Name Bioavailability Score Polar Surface Area (Ų) Hydrogen Bond Acceptors References
Target Compound Not reported ~46.7* ~6* Estimated from
K261-2248 Not reported 46.743 6
Flavonoid analogs (e.g., in ) 0.55–0.56 80–120 5–8

*Estimated based on K261-2248’s data .

Key Observations:

  • Bioavailability: Benzothiadiazines generally exhibit moderate bioavailability due to balanced logP and PSA, though this requires experimental validation.

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